![molecular formula C6H13Cl2N3 B2815905 [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride CAS No. 1609396-60-2](/img/structure/B2815905.png)
[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride: is a chemical compound with the molecular formula C6H13Cl2N3 and a molecular weight of 198.09 g/mol . It is categorized under miscellaneous compounds and is often used as a research chemical . The compound is known for its utility in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or recrystallization techniques to ensure high purity suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the pyrazole ring or the ethylamine group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; reactions are conducted under controlled temperatures and solvent conditions.
Major Products:
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole or ethylamine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry for the formation of metal complexes .
Biology:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties.
- Used in the study of enzyme inhibition and receptor binding .
Medicine:
- Explored for its potential therapeutic applications, including antileishmanial and antimalarial activities.
- Studied for its role in drug development and pharmacological research .
Industry:
- Utilized in the development of agrochemicals and pharmaceuticals.
- Employed in the synthesis of specialty chemicals and intermediates .
Mechanism of Action
The mechanism of action of [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions lead to various biological effects, including antimicrobial and antimalarial activities .
Comparison with Similar Compounds
4-methyl-1H-pyrazole: Shares the pyrazole ring structure but lacks the ethylamine group.
2-(1H-pyrazol-1-yl)ethylamine: Similar structure but without the methyl group on the pyrazole ring.
1-methyl-3-(2-aminoethyl)pyrazole: Contains a similar pyrazole ring with different substitution patterns.
Uniqueness:
- The presence of both the pyrazole ring and the ethylamine group in [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride provides unique chemical and biological properties.
- The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable research chemical .
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-6-4-8-9(5-6)3-2-7;;/h4-5H,2-3,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUSSSWEEZLAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2815823.png)
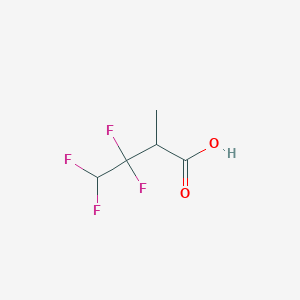
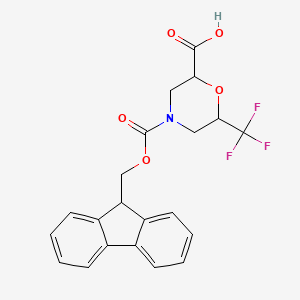
![3-(2,5-Dimethylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2815831.png)
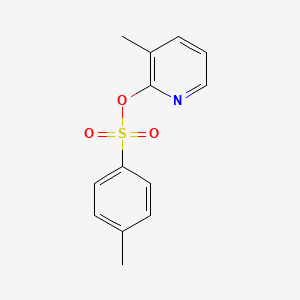
![4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2815833.png)
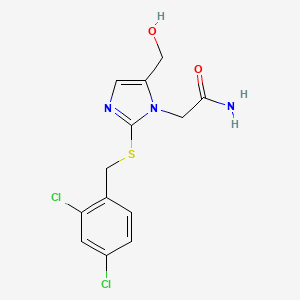
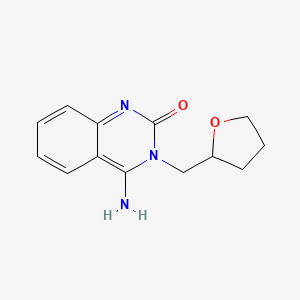
![N-(4-fluorophenyl)-3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2815836.png)
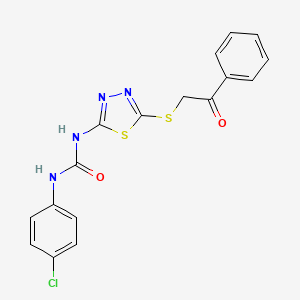
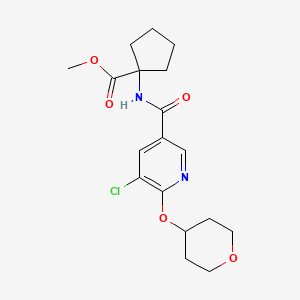
![2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2815839.png)


